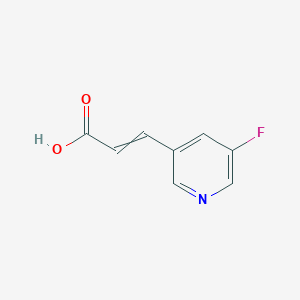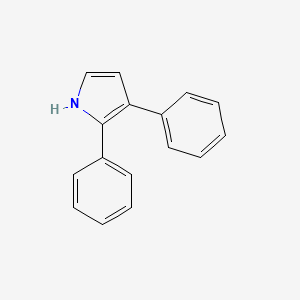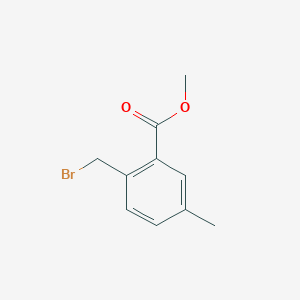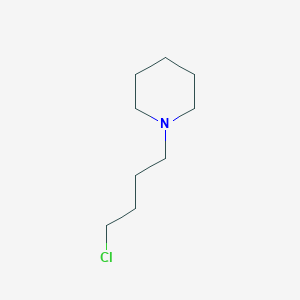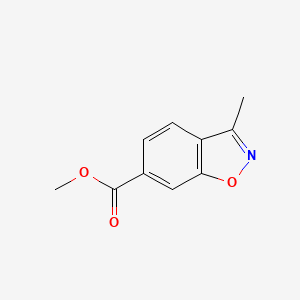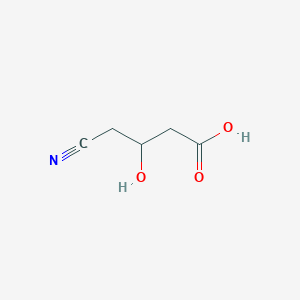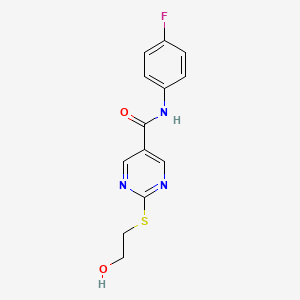
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide
概要
説明
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyethylsulfanyl group, and a pyrimidine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and an appropriate nucleophile.
Attachment of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group can be attached through a thiol-ene reaction between an alkene derivative and a thiol compound under radical initiation conditions.
Formation of the Carboxamide Moiety: The carboxamide moiety can be formed through an amidation reaction between a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique chemical structure.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is dependent on its specific application. In biological systems, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but may include inhibition of kinases, modulation of receptor activity, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N-(4-Methylphenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a methylphenyl group instead of a fluorophenyl group.
N-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]pyrimidine-5-carboxamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
N-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)pyrimidine-5-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl derivatives. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
923291-76-3 |
|---|---|
分子式 |
C13H12FN3O2S |
分子量 |
293.32 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-(2-hydroxyethylsulfanyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H12FN3O2S/c14-10-1-3-11(4-2-10)17-12(19)9-7-15-13(16-8-9)20-6-5-18/h1-4,7-8,18H,5-6H2,(H,17,19) |
InChIキー |
KTKSEBNHLQFGIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(N=C2)SCCO)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
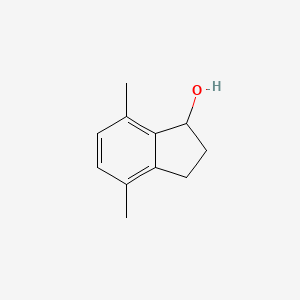
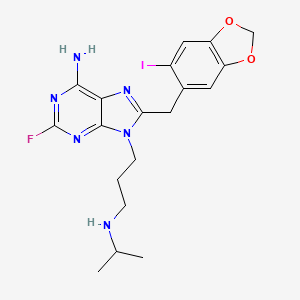
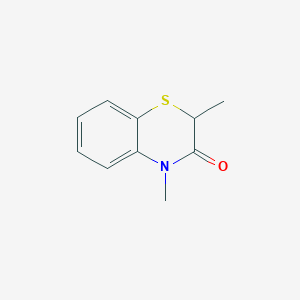
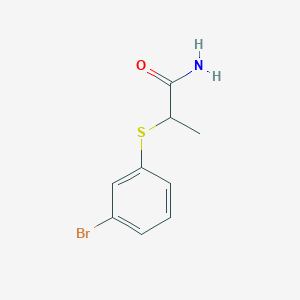
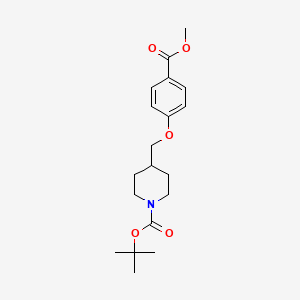
![4-Methylthiopyrido[4,3-d]pyrimidine](/img/structure/B8655106.png)
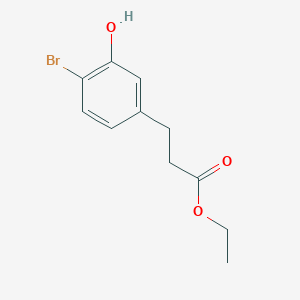
![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B8655113.png)
